Hydrogen‑Bond Donor Elimination (HBD = 0 vs. HBD = 1) Improves Predicted Passive Permeability
N1‑Methylation removes the indazole N–H hydrogen‑bond donor. In contrast, Ethyl 1H‑indazole‑7‑carboxylate (the direct N1‑H analog) retains one H‑bond donor (HBD = 1) . The target compound possesses zero H‑bond donors (HBD = 0), a feature empirically correlated with improved passive membrane permeability and reduced P‑glycoprotein recognition in drug‑discovery programs [1]. This single‑atom modification (H → CH₃) eliminates an H‑bond donor without adding molecular weight beyond a methylene group, a favorable trade‑off for CNS‑oriented or oral‑bioavailability‑focused lead optimization.
| Evidence Dimension | Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | Ethyl 1H‑indazole‑7‑carboxylate (HBD = 1) |
| Quantified Difference | ΔHBD = −1 (100% reduction) |
| Conditions | Structure‑derived property; validated by ACD/Labs Percepta and ChemSpider prediction modules . |
Why This Matters
For procurement, selecting the N1‑methyl analog over the N1‑H analog eliminates an H‑bond donor, a critical parameter for medicinal chemists optimizing membrane permeability or blood–brain barrier penetration.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
